3-nitro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
3-nitro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a nitro group attached at the third position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-1H-pyrazolo[3,4-c]pyridine.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
3-nitro-1H-pyrazolo[3,4-c]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The biological activity of 3-nitro-1H-pyrazolo[3,4-c]pyridine is primarily due to its ability to interact with and inhibit specific enzymes and proteins. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling, leading to reduced cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the nitro group but shares the fused ring structure.
3-amino-1H-pyrazolo[3,4-c]pyridine: Similar structure but with an amino group instead of a nitro group.
3-chloro-1H-pyrazolo[3,4-c]pyridine: Contains a chlorine atom at the third position instead of a nitro group.
Uniqueness
3-nitro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of the nitro group, which significantly influences its electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.
Properties
IUPAC Name |
3-nitro-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLBMZXHWNKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNC(=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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